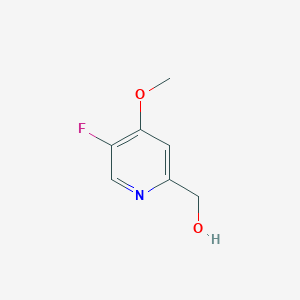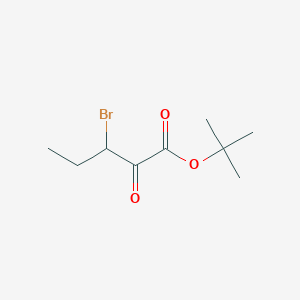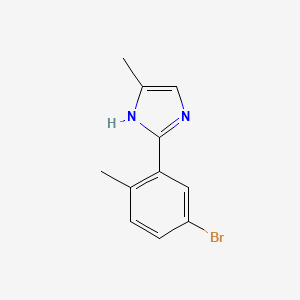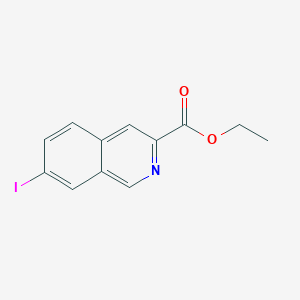
(5-Fluoro-4-methoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-4-methoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-4-methoxypyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the 4-position.
Reduction: Reduction of the pyridine ring to introduce the methanol group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reagents, optimized reaction conditions, and efficient purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Fluoro-4-methoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Mécanisme D'action
The mechanism of action of (5-Fluoro-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- (5-Fluoro-2-methoxypyridin-4-yl)methanol
- (4-Fluoro-2-methoxypyridin-5-yl)methanol
- (5-Fluoro-4-hydroxypyridin-2-yl)methanol
Comparison:
- (5-Fluoro-4-methoxypyridin-2-yl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which influence its chemical reactivity and biological activity.
- Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities due to the electronic effects of the substituents .
Propriétés
IUPAC Name |
(5-fluoro-4-methoxypyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEYFFBBMNZQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)


![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)




![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

